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Compound Name:
3,4-Di-O-caffeoylquinic acid

methyl ester

CAS No.: 114637-83-1

Cat. No.: B3026834

Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

relationship between the structure of dicaffeoylquinic acid (diCQA) derivatives and their

biological activity is paramount for the development of novel therapeutics. This guide provides

a comprehensive comparison of diCQA derivatives, supported by experimental data, detailed

protocols, and visual representations of key signaling pathways.

Dicaffeoylquinic acids, a class of polyphenolic compounds found in various plants, have

garnered significant attention for their diverse pharmacological properties, including

antioxidant, anti-inflammatory, antiviral, and neuroprotective effects. The number and position

of caffeoyl groups attached to the quinic acid core are critical determinants of their biological

potency and mechanism of action.

Comparative Analysis of Biological Activities
The biological efficacy of diCQA derivatives varies significantly based on their isomeric forms.

The following tables summarize key quantitative data from various studies, offering a

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3026834#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026834?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


comparative overview of their performance in different biological assays.

Antioxidant Activity
Dicaffeoylquinic acids are potent antioxidants, generally surpassing the activity of their

monocaffeoylquinic acid counterparts due to a greater number of hydroxyl groups available for

radical scavenging.[1][2] The positioning of the caffeoyl moieties on the quinic acid ring also

influences their antioxidant capacity.[3][4] For instance, some studies suggest that 4,5-

dicaffeoylquinic acid (4,5-diCQA) exhibits higher antioxidant activity in certain assays compared

to other isomers like 3,5-diCQA and 3,4-diCQA.[3] The presence of two catechol groups in

dicaffeoylquinic acids is a key structural feature contributing to their powerful antioxidant

properties.

Compound Assay IC50 / EC50 (µM) Source

3,4-di-O-caffeoylquinic

acid
Anti-RSV 2.33

3,5-di-O-caffeoylquinic

acid
Anti-RSV 1.16

4,5-dicaffeoylquinic

acid methyl ester

(CQA-4)

Anti-RSV 2.5

Ribavirin (Positive

Control)
Anti-RSV 8.3

3,5-dicaffeoylquinic

acid
DPPH Scavenging IC50: 30.94 µg/mL

4,5-dicaffeoylquinic

acid
DPPH Scavenging IC50: 14.94 µg/mL

3,4-dicaffeoylquinic

acid methyl ester
DPPH Scavenging IC50: 7.78 µg/mL

Ascorbic acid

(Reference)
DPPH Scavenging IC50: 5.50 µg/mL
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Anti-inflammatory Activity
Several diCQA derivatives have demonstrated significant anti-inflammatory effects. Their

mechanism of action often involves the downregulation of pro-inflammatory mediators such as

nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and

interleukin-6 (IL-6). This is frequently achieved through the inhibition of key signaling pathways

like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). Notably,

tricaffeoylquinic acid derivatives have been shown to possess even more potent anti-

inflammatory activity than diCQA derivatives.

Compound Model Effect Source

4,5-dicaffeoylquinic

acid

LPS-stimulated

RAW264.7 cells

Inhibition of NO,

PGE2, iNOS, COX-2,

TNF-α, IL-1β, IL-6

expression

4,5-dicaffeoylquinic

acid

Carrageenan-induced

rat paw edema

Dose-dependent

suppression of edema

and iNOS, COX-2,

TNF-α expression

3,5-dicaffeoylquinic

acid
-

Inhibition of iNOS,

COX-2, and TNF-α

gene expression

3,4,5-tri-O-

caffeoylquinic acid

Carrageenan-induced

rat paw edema

Significantly higher

reduction of TNF-α

and IL-1β compared

to diCQAs and

indomethacin

Antiviral Activity
The antiviral properties of diCQA derivatives have been investigated against several viruses.

For instance, 3,4-di-O-caffeoylquinic acid and 3,5-di-O-caffeoylquinic acid show potent activity

against the respiratory syncytial virus (RSV). The mode of action for these compounds against

RSV is suggested to be the inhibition of virus-cell fusion and cell-cell fusion. Furthermore,
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dicaffeoylquinic acids are recognized as potent inhibitors of HIV-1 integrase, an essential

enzyme for viral replication. Structure-activity relationship studies have highlighted that the

biscatechol moieties are essential for this inhibitory activity.

Neuroprotective Effects
Oxidative stress is a key contributor to the pathology of neurodegenerative diseases.

Dicaffeoylquinic acid derivatives, with their potent antioxidant properties, have shown promise

in neuroprotection. Specifically, 3,5-dicaffeoylquinic acid has been found to protect neuronal

cells from hydrogen peroxide-induced cell death by reducing caspase-3 activity and restoring

levels of the endogenous antioxidant glutathione. The number of caffeoyl groups also appears

to be a determining factor in other neuroprotective functions, such as accelerating ATP

production in neuronal cells, with tricaffeoyl derivatives showing the highest activity.

Key Signaling Pathways and Experimental
Workflows
The biological activities of diCQA derivatives are mediated through their interaction with various

cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some

of the key pathways and experimental workflows discussed in the literature.
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Figure 1: Anti-inflammatory signaling pathway of diCQA derivatives.
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Figure 2: Experimental workflow for DPPH antioxidant assay.

Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed experimental

methodologies are crucial. Below are summaries of key experimental protocols cited in the

literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of compounds.

Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The diCQA

derivatives are dissolved in a suitable solvent to create a series of concentrations.

Reaction Mixture: A specific volume of the diCQA derivative solution is mixed with the DPPH

solution. The mixture is incubated in the dark at room temperature for a defined period (e.g.,

30 minutes).

Measurement: The absorbance of the reaction mixture is measured at a specific wavelength

(typically around 517 nm) using a spectrophotometer. A control containing the solvent

instead of the antioxidant is also measured.
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the

formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, which is the

concentration of the sample required to scavenge 50% of the DPPH radicals, is then

determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity in LPS-stimulated RAW264.7
Macrophages
This in vitro assay assesses the potential of compounds to inhibit inflammatory responses in

immune cells.

Cell Culture: RAW264.7 murine macrophage cells are cultured in a suitable medium (e.g.,

DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a

humidified incubator at 37°C with 5% CO2.

Treatment: Cells are pre-treated with various concentrations of the diCQA derivative for a

specific duration (e.g., 1 hour).

Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS)

to induce an inflammatory response. A control group without LPS stimulation and a group

with LPS stimulation but without diCQA pre-treatment are included.

Analysis of Inflammatory Mediators:

Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture

medium is measured using the Griess reagent.

Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of these cytokines in the cell

supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Gene and Protein Expression (iNOS, COX-2): The expression levels of these inflammatory

enzymes are determined by quantitative real-time PCR (for mRNA) and Western blotting

(for protein).

Analysis of Signaling Pathways: The activation of signaling pathways like NF-κB and MAPK

is assessed by measuring the phosphorylation of key proteins (e.g., IκBα, p38, ERK, JNK)

via Western blotting.
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Anti-Respiratory Syncytial Virus (RSV) Plaque Reduction
Assay
This assay is used to quantify the antiviral activity of a compound against RSV.

Cell Culture: HEp-2 cells are grown to confluence in 24-well plates.

Virus Infection: The cell monolayers are infected with a known amount of RSV.

Treatment: After a period of viral adsorption, the inoculum is removed, and the cells are

overlaid with a medium (e.g., containing methylcellulose) with or without various

concentrations of the diCQA derivative.

Incubation: The plates are incubated for several days to allow for the formation of viral

plaques.

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet),

and the viral plaques are counted.

Calculation: The percentage of plaque inhibition is calculated for each concentration of the

compound compared to the untreated virus control. The IC50 value, the concentration that

inhibits 50% of plaque formation, is then determined.

Conclusion
The structure-activity relationship of dicaffeoylquinic acid derivatives is a complex but critical

area of study for the development of new therapeutic agents. This guide highlights that the

number and position of caffeoyl groups on the quinic acid backbone significantly influence their

antioxidant, anti-inflammatory, antiviral, and neuroprotective activities. Generally, a higher

degree of caffeoylation leads to enhanced biological activity. The provided data tables,

signaling pathway diagrams, and experimental protocols offer a valuable resource for

researchers in this field, facilitating a deeper understanding and guiding future research toward

the rational design of more potent and selective diCQA-based drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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